7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde
Overview
Description
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde (MPC) is an important organic compound in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the pyrido[2,3-b]oxazine family of compounds. MPC is a highly versatile compound that has been used in numerous scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry. In addition, MPC has been found to have interesting biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Alkaloid Derivatives and Anti-Influenza Activity
Research on alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica 161111 revealed compounds structurally similar to 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde. These compounds demonstrated significant activity against the influenza A virus subtype H1N1, suggesting potential applications in developing anti-influenza drugs (Wang et al., 2014).
Synthetic Routes and Chemical Synthesis
The compound has been mentioned in the context of synthesizing pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes. The described synthesis routes are efficient, selective, and yield gram quantities of the aldehydes, indicating its utility in the field of synthetic organic chemistry (Brooks et al., 2010).
Versatility in Organic Synthesis
The compound is noted for its versatility as a synthon in preparing various carboline derivatives. This adaptability in chemical reactions highlights its potential as a valuable intermediate in organic synthesis (Erba et al., 2000).
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-7-11-12(15-10(9)8-17)19-6-5-16(11)13(18)14(2,3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVUZAZPRHGWDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C=O)OCCN2C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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